molecular formula C10H14N4O5S B155219 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid CAS No. 1672-28-2

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid

Cat. No. B155219
CAS RN: 1672-28-2
M. Wt: 302.31 g/mol
InChI Key: RSTSVFVCHWLPHQ-UHFFFAOYSA-N
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Description

TDPA is a purine analog that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.36 g/mol. TDPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

Mechanism Of Action

TDPA inhibits xanthine oxidase by binding to the enzyme's active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This leads to a decrease in the production of reactive oxygen species and inflammation, which are associated with various diseases.

Biochemical And Physiological Effects

TDPA has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. TDPA has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

TDPA has several advantages for lab experiments, including its high solubility in water and its ability to inhibit xanthine oxidase activity in a dose-dependent manner. However, TDPA has some limitations, including its potential toxicity at high concentrations and its instability in acidic conditions.

Future Directions

There are several future directions for the research on TDPA. One potential area of interest is the development of TDPA-based drugs for the treatment of various diseases. Another area of interest is the investigation of TDPA's effects on other enzymes involved in purine metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of TDPA for therapeutic use.
In conclusion, TDPA is a chemical compound with unique properties and potential applications in various fields. Its ability to inhibit xanthine oxidase activity and reduce oxidative stress and inflammation make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TDPA and its future applications.

Synthesis Methods

TDPA can be synthesized through a multi-step process involving the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde and sodium bisulfite. The resulting intermediate is then reacted with acetic anhydride to produce TDPA. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

TDPA has been widely used in scientific research due to its ability to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. TDPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as gout, Parkinson's disease, and Alzheimer's disease.

properties

CAS RN

1672-28-2

Product Name

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid

Molecular Formula

C10H14N4O5S

Molecular Weight

302.31 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid

InChI

InChI=1S/C10H14N4O5S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h6H,3-5H2,1-2H3,(H,17,18,19)

InChI Key

RSTSVFVCHWLPHQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O

Other CAS RN

1672-28-2

Origin of Product

United States

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